Ammonium 3,5-dinitro-o-cresolate
Description
Ammonium 3,5-dinitro-o-cresolate is an ammonium salt derived from 3,5-dinitro-o-cresol, a substituted phenolic compound. The molecular structure consists of an o-cresol (2-methylphenol) backbone with nitro (-NO₂) groups at the 3 and 5 positions, forming a cresolate anion (C₇H₅N₂O₅⁻) paired with an ammonium cation (NH₄⁺). This compound is commercially available and is hypothesized to function as a herbicide or antimicrobial agent due to the presence of nitro groups, which are known to enhance bioactivity .
Properties
CAS No. |
20278-99-3 |
|---|---|
Molecular Formula |
C7H9N3O5 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
azanium;2-methyl-3,5-dinitrophenolate |
InChI |
InChI=1S/C7H6N2O5.H3N/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10;/h2-3,10H,1H3;1H3 |
InChI Key |
JFJVGFDLHBZUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Nitration of o-Cresol
The primary step in synthesizing ammonium 3,5-dinitro-o-cresolate is the nitration of o-cresol (2-methylphenol). This involves introducing nitro groups at the 3 and 5 positions of the aromatic ring.
- Reagents: A mixture of concentrated nitric acid and sulfuric acid is typically used as the nitrating agent.
- Process:
- o-Cresol is first sulfonated in some methods to direct nitration, but direct nitration is also common.
- Controlled temperature and acid concentration are critical to achieve selective dinitration at the 3 and 5 positions without over-nitration or degradation.
- Reaction Conditions:
- Temperature is maintained typically between 0–30 °C to control reaction rate and selectivity.
- Reaction time varies but is generally short to prevent side reactions.
- Outcome: Formation of 3,5-dinitro-o-cresol as the key intermediate.
Neutralization to Form Ammonium Salt
After nitration, the phenolic hydroxyl group of 3,5-dinitro-o-cresol is neutralized with ammonia to form the ammonium salt.
- Neutralizing Agent: Ammonia gas or aqueous ammonium hydroxide.
- Method:
- The dinitro-o-cresol is dissolved or suspended in a suitable solvent (often water or an organic solvent).
- Ammonia gas is bubbled through the solution or ammonium hydroxide is added until neutralization is complete.
- The this compound precipitates out as a yellow crystalline solid.
- Advantages: This method avoids hazardous organic solvent extractions and is scalable for industrial production.
Alternative Extraction and Salt Formation Techniques
While the above method is standard, related ammonium salts of nitroaromatic compounds have been prepared using solvent extraction techniques involving amines and ammonia gas.
- Process:
- An aqueous solution of the nitro compound is contacted with an organic phase containing a water-insoluble secondary or tertiary aliphatic amine.
- The nitro compound forms an amine salt in the organic phase.
- After drying, ammonia gas is introduced to convert the amine salt to the ammonium salt, which precipitates and is isolated.
- Benefits: This method improves safety by avoiding ether extraction and enhances efficiency and scalability.
- Note: Although this method is described for 3,5-dinitro-1,2,4-triazole ammonium salts, it is conceptually applicable to similar nitroaromatic ammonium salts like this compound.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitration of o-Cresol | Concentrated HNO3 and H2SO4, 0–30 °C | Selective dinitration at 3,5-positions |
| Neutralization | Ammonia gas or NH4OH aqueous solution | Forms ammonium salt, yellow crystals |
| Alternative Extraction | Water-insoluble amine + organic diluent + NH3 gas | Safer, scalable, avoids ether extraction |
Research Findings and Analysis
- The nitration step is critical for purity and yield; controlling acid concentration and temperature minimizes side products and over-nitration.
- The ammonium salt form improves solubility and handling compared to the free phenol, facilitating its use in industrial applications such as dyes and reagents.
- The solvent extraction method using amines and ammonia gas, though primarily reported for related compounds, offers a promising route for safer and more efficient production.
- Analytical methods such as HPLC and GC are used to monitor purity and reaction progress during synthesis.
Chemical Reactions Analysis
Types of Reactions: Ammonium 3,5-dinitro-o-cresolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Scientific Research Applications
Ammonium 3,5-dinitro-o-cresolate is utilized in several scientific domains:
-
Organic Synthesis :
- Used as a reagent in organic synthesis for producing various chemical compounds.
- Acts as an intermediate in the synthesis of dyes and pigments due to its reactive nitro groups.
-
Biochemical Studies :
- Investigated for its potential role in biochemical assays.
- Serves as a model compound for studying nitroaromatic compounds and their biological effects.
-
Pharmaceutical Research :
- Explored for antimicrobial properties, contributing to the development of new pharmaceuticals.
- Its mechanism involves disruption of cellular respiration by uncoupling oxidative phosphorylation, leading to ATP depletion.
-
Environmental Toxicology :
- Studied for its toxicological effects on aquatic life and its potential as an environmental contaminant.
- Understanding its toxicity is crucial for assessing risks associated with its use in agriculture.
Agricultural Applications
Historically, this compound has been used in agriculture:
- Herbicides and Pesticides :
- Utilized as a herbicide due to its ability to inhibit plant growth by disrupting metabolic processes.
- Its high toxicity to both target pests and non-target organisms necessitates careful handling and application.
Safety Considerations
Given its hazardous nature, this compound poses significant health risks:
- Toxicity :
- Handling Precautions :
Mechanism of Action
The mechanism of action of ammonium 3,5-dinitro-o-cresolate involves its interaction with cellular components. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures, including proteins, lipids, and DNA. The compound’s toxicity is primarily due to its ability to disrupt cellular respiration and energy production by interfering with mitochondrial function .
Comparison with Similar Compounds
Comparison with Other Ammonium Salts
Ammonium salts are widely used in industrial and biological applications due to their solubility and ionic properties. Key comparisons include:
- Ammonium Acetate (C₂H₇NO₂): Applications: Buffer in molecular biology, food additive. Toxicity: Exhibits low toxicity, with bacterial growth inhibition observed only at high concentrations (e.g., ODₘₐₓ reduction at 2.5× concentrations in Bacillus strains) . Solubility: High water solubility (148 g/100 mL), facilitating its use in aqueous solutions.
Ammonium Sulfate ((NH₄)₂SO₄) :
Ammonium 3,5-Dinitro-o-Cresolate :
- Applications : Likely used as a herbicide or preservative due to nitro group-mediated oxidative stress.
- Toxicity : Expected to be significantly higher than ammonium acetate or sulfate due to nitro substituents, which disrupt cellular electron transport chains. Structural analogs (e.g., sodium 3,5-dinitro-o-cresolate) show IC₅₀ values ~0.15–0.18 mM in microbial models, suggesting potent bioactivity .
- Solubility : Lower than simpler ammonium salts (e.g., ~10.2 g/100 mL in water) due to hydrophobic aromatic rings.
Table 1: Comparative Properties of Ammonium Salts
| Compound | Key Functional Groups | Solubility (Water) | Toxicity (Relative) | Primary Applications |
|---|---|---|---|---|
| This compound | Nitro, methyl, phenol | Moderate (~10 g/100 mL) | High | Herbicide, antimicrobial |
| Ammonium acetate | Carboxylate | High (~148 g/100 mL) | Low | Buffer, food additive |
| Ammonium sulfate | Sulfate | High (~70 g/100 mL) | Moderate | Fertilizer, biochemistry |
Comparison with Cresol Derivatives
Cresol derivatives vary in bioactivity based on substituents:
- o-Cresolglycolic Acid Derivatives (e.g., Example 7 in ): Structure: Features a glycolic acid moiety attached to o-cresol. Applications: Pharmaceutical use (e.g., expectorants) due to enhanced solubility and reduced toxicity compared to nitro-substituted analogs .
Sodium 3,5-Dinitro-o-Cresolate :
Comparison with Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) like glycopyrronium and neostigmine () differ in structure and function:
- Structural Contrast : QACs feature a permanently charged nitrogen atom bonded to four alkyl/aryl groups, whereas this compound has a single ammonium ion paired with a cresolate anion.
- Bioactivity: QACs primarily target cholinergic receptors (e.g., antimuscarinics), while the cresolate derivative’s nitro groups induce non-specific oxidative stress, making it broader in antimicrobial action but less selective .
Q & A
Basic: How can researchers determine optimal synthesis conditions for Ammonium 3,5-dinitro-o-cresolate using experimental design strategies?
Answer:
Optimal synthesis conditions can be determined through systematic experimental design approaches such as factorial design or sequential simplex optimization . Factorial design allows simultaneous variation of multiple factors (e.g., temperature, reagent concentration) to identify interactions affecting yield . The simplex method is particularly efficient for optimizing >3 variables with minimal experiments, enabling rapid convergence to optimal conditions . For example, reaction time and pH can be iteratively adjusted using simplex-generated models to maximize purity. Data should be validated through triplicate runs to ensure reproducibility.
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural and compositional properties?
Answer:
- UV-Vis Spectroscopy : Effective for quantifying nitroaromatic absorbance peaks (e.g., λmax ~350 nm for dinitro groups), with calibration against standardized ammonium salts .
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve cresolate backbone structure, while ²D NMR (e.g., COSY) clarifies proton coupling in aromatic regions.
- HPLC-MS : Reversed-phase chromatography paired with mass spectrometry identifies impurities and confirms molecular ion peaks (e.g., m/z ~243 for the parent ion).
Ensure solvents meet ACS reagent-grade specifications to avoid interference .
Advanced: How can conflicting stability data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) be reconciled methodologically?
Answer:
Contradictions between TGA (weight loss) and DSC (thermal transitions) data require multi-technique validation :
Perform controlled atmosphere studies (e.g., inert vs. oxidative) to isolate decomposition pathways.
Apply kinetic modeling (e.g., Flynn-Wall-Ozawa method) to compare activation energies derived from both techniques.
Cross-validate with FT-IR to detect intermediate gaseous products (e.g., NOx) that may explain discrepancies .
Statistical tools like principal component analysis (PCA) can further resolve multivariate interactions .
Advanced: What theoretical frameworks guide the study of this compound’s environmental degradation mechanisms?
Answer:
- Density Functional Theory (DFT) : Models electron transfer pathways during photodegradation, predicting reactive sites for nitro-group cleavage .
- Transition State Theory (TST) : Quantifies activation barriers for hydrolysis reactions in aqueous matrices.
- Ecological Stoichiometry : Links degradation byproducts (e.g., NH₄⁺ release) to nutrient cycling impacts in soil systems.
These frameworks must align with experimental data through iterative refinement, ensuring predictive validity .
Basic: What methodological steps are critical for assessing the compound’s solubility in environmentally relevant solvents?
Answer:
Phase Solubility Studies : Measure solubility in binary solvent systems (e.g., water-ethanol) using shake-flask methods at controlled temperatures.
Hildebrand Solubility Parameters : Calculate solubility coefficients to predict miscibility in complex matrices.
High-Throughput Titration : Automate solubility profiling using robotic liquid handlers for rapid data acquisition .
Report results with Hansen solubility spheres to visualize solvent compatibility.
Advanced: How can researchers design a study integrating experimental data with computational models to predict the compound’s reactivity under varying pH conditions?
Answer:
- Hybrid Experimental-Computational Workflow :
- Data Integration : Apply machine learning (e.g., random forests) to correlate experimental rate constants with simulated energy barriers .
Advanced: What statistical approaches are robust for analyzing non-linear degradation kinetics in heterogeneous environmental samples?
Answer:
- Multivariate Adaptive Regression Splines (MARS) : Handles non-linear relationships between variables (e.g., pH, organic matter content).
- Bayesian Hierarchical Modeling : Accounts for spatial heterogeneity in soil or water samples.
- Partial Least Squares Regression (PLSR) : Reduces dimensionality while preserving covariance between degradation rate and environmental factors .
Pair these methods with geospatial mapping to identify hotspots of persistence.
Basic: How should researchers formulate hypotheses to investigate the compound’s role as a nitrification inhibitor in agricultural systems?
Answer:
- Relational Hypothesis : "this compound concentration (P) inversely correlates with soil nitrification rates (O) under varying organic carbon levels (C)."
- Experimental Setup : Use soil microcosms with controlled ammonium concentrations and measure NO₃⁻ accumulation via ion chromatography. Include a negative control (no inhibitor) and validate with 15N isotopic tracing .
Advanced: How can evolutionary operation (EVOP) strategies optimize the compound’s catalytic performance in redox reactions?
Answer:
- Sequential EVOP : Adjust catalyst loading, temperature, and stirring rate in real-time using feedback from reaction yield (HPLC) and byproduct formation (GC-MS).
- Response Surface Methodology (RSM) : Post-EVOP, refine the model to identify global optima, avoiding local maxima .
- Cross-Validation : Compare EVOP results with fixed-factor designs to assess robustness .
Advanced: What methodologies address ethical and technical challenges in linking lab-based toxicity data with field ecotoxicological studies?
Answer:
- Data Harmonization : Standardize toxicity endpoints (e.g., LC50, EC50) across lab and field studies using OECD guidelines.
- Ethical Frameworks : Obtain informed consent for field sampling in protected ecosystems and anonymize geospatial data .
- Meta-Analysis : Pool data from diverse studies using random-effects models to quantify uncertainty .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
